1-Methyl-4-(4-nitrophenyl)-1,4-diazepane 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 223786-22-9
VCID: VC14463428
InChI: InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

CAS No.: 223786-22-9

Cat. No.: VC14463428

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane - 223786-22-9

Specification

CAS No. 223786-22-9
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name 1-methyl-4-(4-nitrophenyl)-1,4-diazepane
Standard InChI InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3
Standard InChI Key XNADLAKKHYPORF-UHFFFAOYSA-N
Canonical SMILES CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane (C₁₂H₁₆N₃O₂) consists of a 1,4-diazepane core—a seven-membered ring with two nitrogen atoms at positions 1 and 4—substituted with a methyl group at the 1-position and a 4-nitrophenyl group at the 4-position . The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.

Key Structural Parameters:

  • Molecular Weight: Calculated as 252.28 g/mol (based on C₁₂H₁₆N₃O₂).

  • LogP: Estimated at ~2.4 (similar to 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane ), indicating moderate lipophilicity.

  • Polar Surface Area (PSA): ~52.3 Ų , suggesting moderate solubility in polar solvents.

Synthesis and Reaction Pathways

Primary Synthesis Route

The most plausible synthesis involves nucleophilic aromatic substitution (SNAr) between 1-bromo-4-nitrobenzene and 1-methyl-1,4-diazepane, analogous to piperazine-based protocols .

Example Procedure:

  • Reagents:

    • 1-Bromo-4-nitrobenzene (1 equiv)

    • 1-Methyl-1,4-diazepane (1.2 equiv)

    • Solvent: Dimethylformamide (DMF) or ethanol

    • Base: Potassium carbonate (K₂CO₃)

  • Conditions:

    • Reflux at 80–100°C for 5–26 hours .

    • Purification via column chromatography (eluent: dichloromethane/methanol) or recrystallization from ethanol.

  • Yield: ~80–90% (extrapolated from piperazine analogs ).

Alternative Pathways

  • Reductive Amination: Condensation of 4-nitrobenzaldehyde with 1-methyl-1,4-diazepane followed by reduction .

  • Hydrogenation: Reduction of nitro to amine (e.g., using Pd/C and H₂ ) to yield 4-(4-methyl-1,4-diazepan-1-yl)aniline, a potential intermediate for pharmaceuticals.

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: Expected >100°C (nitroaryl analogs are typically solids ).

  • UV-Vis Absorption: Strong absorbance near 270–300 nm due to the nitro group’s n→π* transitions.

  • NMR Signatures:

    • ¹H NMR: δ 2.35 (s, NCH₃), 3.40–3.50 (m, NCH₂), 6.80–8.10 (ArH) .

    • ¹³C NMR: Peaks at ~150 ppm (C-NO₂), 50–60 ppm (diazepane carbons).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator